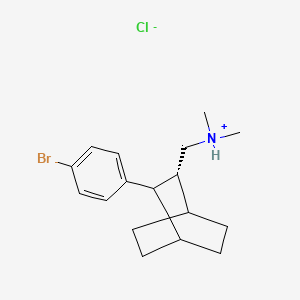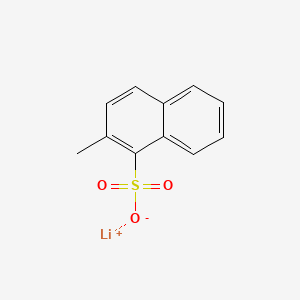
Lithium 2-methylnaphthalenesulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium 2-methylnaphthalenesulphonate is an organolithium compound with the molecular formula C11H9LiO3S. It is a derivative of naphthalene, where a lithium ion is bonded to a 2-methylnaphthalenesulphonate group. This compound is known for its applications in various fields, including organic synthesis and materials science.
準備方法
Synthetic Routes and Reaction Conditions: Lithium 2-methylnaphthalenesulphonate can be synthesized through the reaction of 2-methylnaphthalene with lithium hydroxide and sulfur trioxide. The reaction typically occurs in a non-polar solvent such as benzene or a low-polarity solvent like tetrahydrofuran (THF). The reaction conditions often involve mild temperatures to ensure the stability of the product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions: Lithium 2-methylnaphthalenesulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form naphthalenesulfonic acid derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the lithium ion is replaced by other cations or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Naphthalenesulfonic acid derivatives.
Substitution: Various substituted naphthalenesulphonates.
科学的研究の応用
Lithium 2-methylnaphthalenesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism of action of lithium 2-methylnaphthalenesulphonate involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, where the lithium ion facilitates the formation of new bonds. Additionally, it can participate in redox reactions, altering the oxidation state of other molecules. The specific pathways and targets depend on the reaction conditions and the nature of the reagents involved .
類似化合物との比較
Lithium naphthalenide: Similar in structure but lacks the sulphonate group.
Sodium 2-methylnaphthalenesulphonate: Similar but with sodium instead of lithium.
Potassium 2-methylnaphthalenesulphonate: Similar but with potassium instead of lithium.
Uniqueness: Lithium 2-methylnaphthalenesulphonate is unique due to the presence of the lithium ion, which imparts distinct reactivity and stability compared to its sodium and potassium counterparts. Its specific interactions in chemical reactions make it a valuable reagent in various applications .
特性
CAS番号 |
94248-44-9 |
|---|---|
分子式 |
C11H9LiO3S |
分子量 |
228.2 g/mol |
IUPAC名 |
lithium;2-methylnaphthalene-1-sulfonate |
InChI |
InChI=1S/C11H10O3S.Li/c1-8-6-7-9-4-2-3-5-10(9)11(8)15(12,13)14;/h2-7H,1H3,(H,12,13,14);/q;+1/p-1 |
InChIキー |
AEHJRYDHBZWJJS-UHFFFAOYSA-M |
正規SMILES |
[Li+].CC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


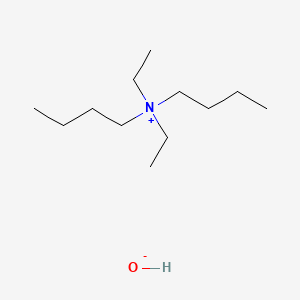
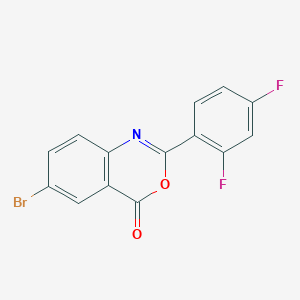
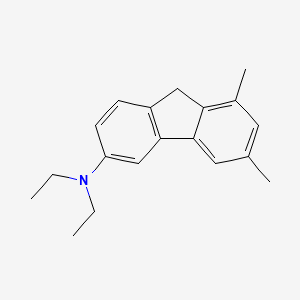

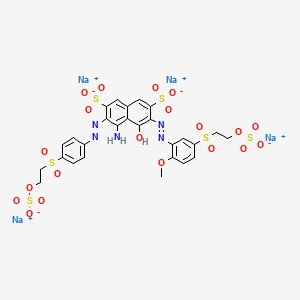



![N-[4-[4-[4-[[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]-phenylphosphoryl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B13783919.png)
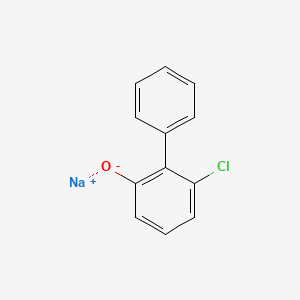
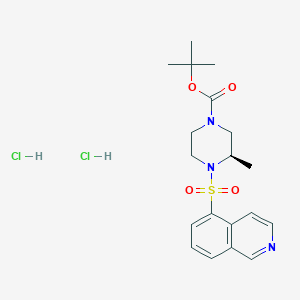
![1-Chloro-4-[3-chloro-1-(1-methylethoxy)propyl]benzene](/img/structure/B13783930.png)
